N-Aryl Attachment Position Drives Regioisomeric Differentiation: 7-Pyrazinyl vs. 1-Pyrazinyl Analogs
The compound 7-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane (CAS 646056-08-8) and its regioisomer 1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane (CAS 646056-21-5) are both claimed in the Targacept patent family as distinct chemical entities with separate biological profiles [1]. The attachment position alters the spatial orientation of the pyrazine ring relative to the spirocyclic core: substitution at the 7-position places the heteroaryl group on the pyrrolidine ring distal to the spiro junction, while substitution at the 1-position places it on the pyrrolidine ring proximal to the junction. This results in a different N-aryl vector in the receptor binding site [1].
| Evidence Dimension | Regioisomeric identity and patent claim status |
|---|---|
| Target Compound Data | 7-pyrazin-2-yl; claimed as distinct entity in MXPA05000370A at line L246 [1] |
| Comparator Or Baseline | 1-pyrazin-2-yl regioisomer (CAS 646056-21-5); claimed separately in same patent at line L186 [1] |
| Quantified Difference | Distinct chemical structure with different InChI Key (KVMQDFHPENHKQF vs. UTDCHRIOAZMHNF respectively) [1] |
| Conditions | Patent examination of N-aryl diazaspirocyclic compound library |
Why This Matters
Purchasing the incorrect regioisomer would result in a fundamentally different compound with distinct biological target interactions, invalidating any structure-activity relationship study or lead optimization campaign.
- [1] Dull GM, et al. (Targacept Inc.). Compuestos n-aril diazaespiraciclicos y metodos de preparacion y usos de los mismos. Mexican Patent MXPA05000370A. 2005. Lines L246 and L186. Available at: https://patents.google.com/patent/MXPA05000370A/es View Source
